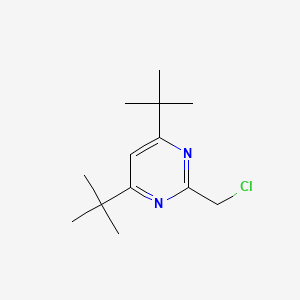
4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of tert-butyl groups and a chloromethyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 4,6-DI-Tert-butylpyrimidine. This can be achieved through the reaction of 4,6-DI-Tert-butylpyrimidine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the selective formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of this compound.
Oxidation Products: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction Products: Methyl derivatives of the original compound.
Scientific Research Applications
Chemistry: 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine is used as a building block in organic synthesis. Its ability to undergo various substitution reactions makes it valuable for the synthesis of complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring is crucial for interactions with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. The chloromethyl group can be modified to enhance the pharmacokinetic properties of the resulting molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine and its derivatives largely depends on the specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The tert-butyl groups provide steric hindrance, which can enhance the selectivity and binding affinity of the compound to its molecular targets.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Known for its use as a non-nucleophilic base in organic synthesis.
2,6-Di-tert-butyl-4-methylpyridine: Used as a sterically hindered base in various chemical reactions.
4,4’-Di-tert-butyl-2,2’-bipyridine: Employed as a ligand in coordination chemistry.
Uniqueness: 4,6-DI-Tert-butyl-2-(chloromethyl)pyrimidine stands out due to the presence of both tert-butyl and chloromethyl groups, which provide unique reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications and applications in different fields.
Properties
CAS No. |
944899-68-7 |
|---|---|
Molecular Formula |
C13H21ClN2 |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C13H21ClN2/c1-12(2,3)9-7-10(13(4,5)6)16-11(8-14)15-9/h7H,8H2,1-6H3 |
InChI Key |
HQIVDXWUPBZKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)CCl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


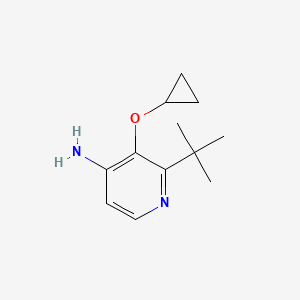
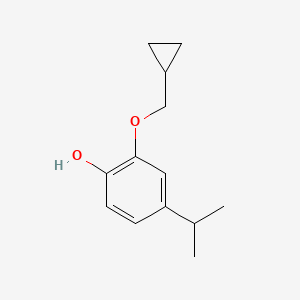
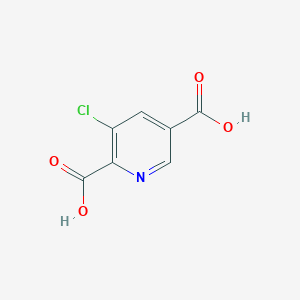
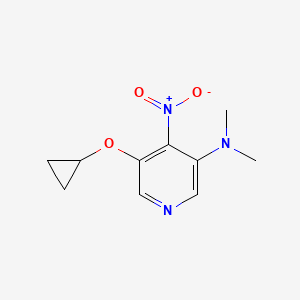
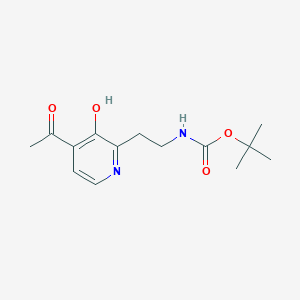
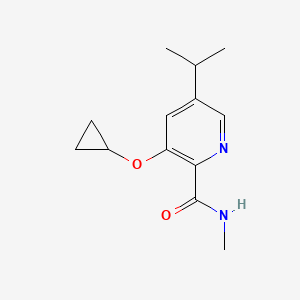
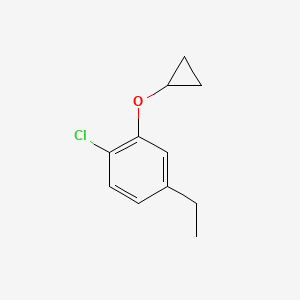
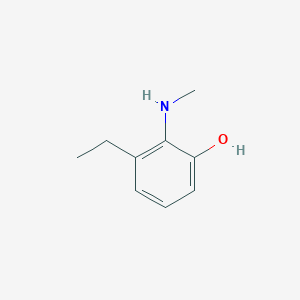
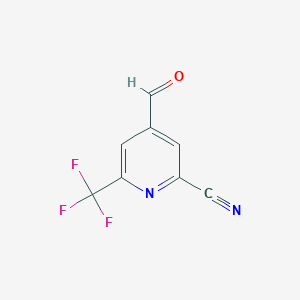
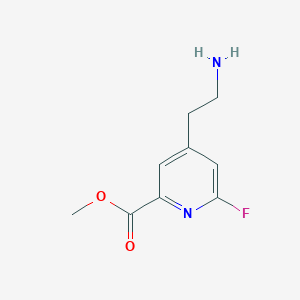

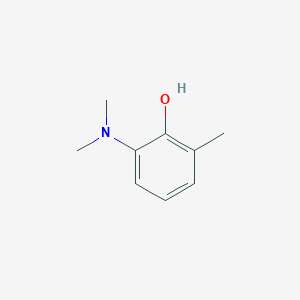
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

